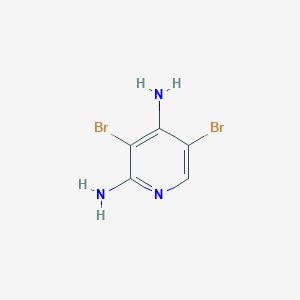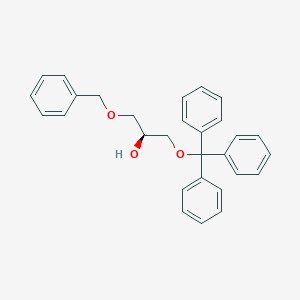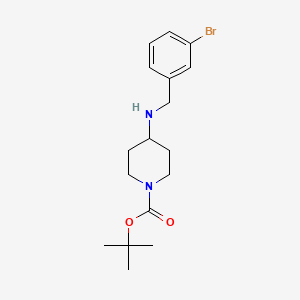
3,5-Dibromopyridine-2,4-diamine
Descripción general
Descripción
3,5-Dibromopyridine-2,4-diamine is an organic compound with the molecular formula C5H5Br2N3. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of two bromine atoms at the 3 and 5 positions and two amino groups at the 2 and 4 positions on the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,5-Dibromopyridine-2,4-diamine can be synthesized through several methods. One common approach involves the bromination of pyridine derivatives. For instance, the bromination of 2,4-diaminopyridine can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction typically requires controlled temperatures to ensure regioselectivity and to avoid the formation of polybrominated by-products .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dibromopyridine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino groups can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced by aryl or vinyl groups using palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like n-butyllithium or Grignard reagents (e.g., phenylmagnesium bromide) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Nitro derivatives of the original compound.
Coupling Products: Biaryl or vinyl-substituted pyridines.
Aplicaciones Científicas De Investigación
3,5-Dibromopyridine-2,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for bioactive compounds.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,5-dibromopyridine-2,4-diamine depends on the specific reactions it undergoes. In substitution reactions, the bromine atoms are typically displaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. In coupling reactions, the palladium-catalyzed cross-coupling involves the formation of a palladium complex with the bromine atoms, followed by the transmetalation and reductive elimination steps to form the final product .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dibromopyridine-3,4-diamine: Similar structure but with different substitution pattern.
3,4-Dibromopyridine-2,5-diamine: Another isomer with bromine and amino groups at different positions.
Uniqueness
3,5-Dibromopyridine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of bromine atoms at the 3 and 5 positions allows for selective functionalization, making it a versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
3,5-dibromopyridine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Br2N3/c6-2-1-10-5(9)3(7)4(2)8/h1H,(H4,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNZVHLUFVOIRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)Br)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505879 | |
| Record name | 3,5-Dibromopyridine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72921-93-8 | |
| Record name | 3,5-Dibromopyridine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5'-Diisopropyl-3,3'-dimethyl-1,1',4,4'-tetraoxo-1,1',4,4'-tetrahydro-[2,2'-binaphthalene]-6,6',7,7'-tetrayl tetraacetate](/img/structure/B1625395.png)



![2-(5-Chloro-2-fluorophenyl)-N-(3-methylpyridin-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1625402.png)


![3,10-Dichloro-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione](/img/structure/B1625409.png)



![3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan](/img/structure/B1625413.png)


